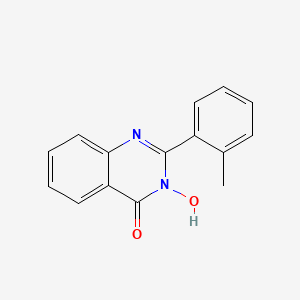
3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
Quinazolinone derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. New compounds derived from quinazolinone, including variations with different substituents, have shown significant inhibition efficiencies, suggesting their utility in protecting metallic surfaces against corrosion. This efficacy was attributed to the formation of a protective layer on the mild steel surface and is supported by electrochemical methods, surface analysis, and theoretical studies (Errahmany et al., 2020).
Fluorescent Chemical Sensors
Quinazolinone derivatives have been explored as fluorescent chemical sensors, particularly for the detection of metal ions like Fe3+. The quinazolinone compound utilized exhibited a decrease in fluorescence intensity upon the addition of Fe3+, due to the blocking of excited state intramolecular proton transfer reactions. This property allows quinazolinone derivatives to act as sensitive optochemical sensors for iron ions, with potential applications in various analytical fields (Xiaobing Zhang et al., 2007).
Antioxidant Properties
Research into the antioxidant properties of quinazolinone compounds has revealed that certain derivatives, especially those with hydroxyl groups, exhibit significant activity. These studies aim to understand the structure-antioxidant activity relationships, contributing to the development of quinazolinone-based antioxidants with potential therapeutic applications (Mravljak et al., 2021).
Anticancer Activity
The synthesis and characterization of quinazolinone-derived Schiff base complexes with various metals (Cd(II), Ni(II), Zn(II), and Cu(II)) have shown promise in vitro anticancer activity against human cancer cell lines. These findings highlight the potential of quinazolinone derivatives in the development of new anticancer agents (Ashok et al., 2020).
Luminescent Materials and Bioimaging
Quinazolinone derivatives have been identified as promising candidates for luminescent materials and bioimaging due to their excellent biocompatibility, low toxicity, and high efficiency. Their application in fluorescent probes and biological imaging, including environmentally sensitive probes and two-photon fluorescence bioimaging, represents a significant advancement in the field of optical imaging (Xing et al., 2021).
特性
IUPAC Name |
3-hydroxy-2-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-6-2-3-7-11(10)14-16-13-9-5-4-8-12(13)15(18)17(14)19/h2-9,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHHTHAUEORWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
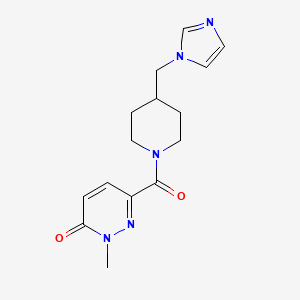
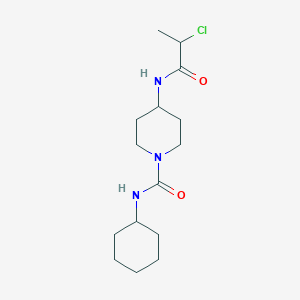
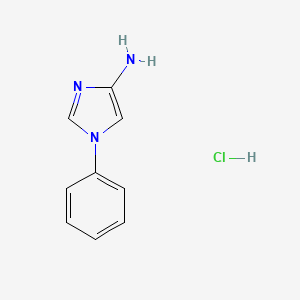
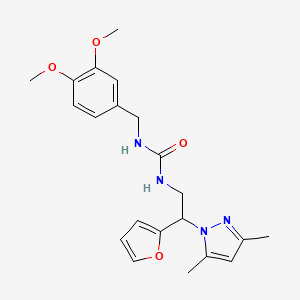
![7-[2-(2-methylpiperidin-1-yl)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2847041.png)
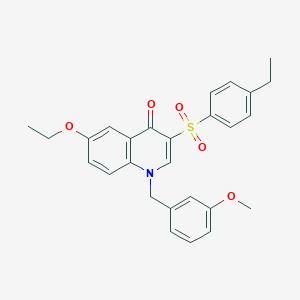
![3-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2847044.png)
![Ethyl 4,5-dimethyl-2-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2847045.png)
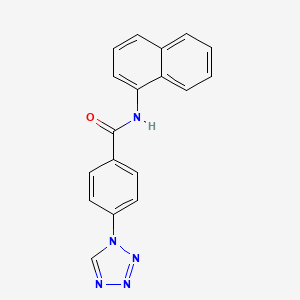
![2-Chloro-N-[2-(4-chloro-3-methoxyphenyl)-2-fluoroethyl]acetamide](/img/structure/B2847047.png)


![N-[3-[2-(Benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2847052.png)
![2-cyclopropyl-N-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2847055.png)
